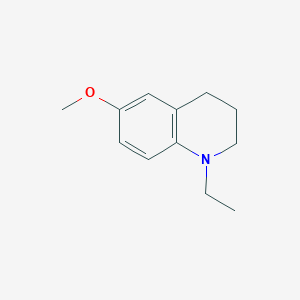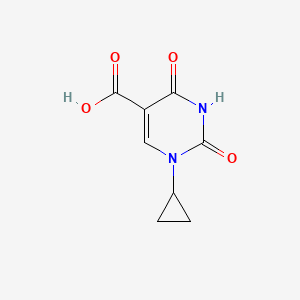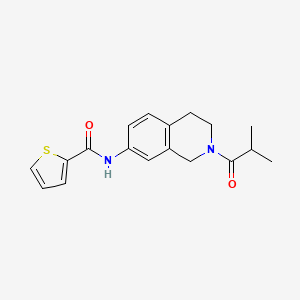
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” (also known as ITCA-650) is a novel compound with a molecular formula of C18H20N2O2S and a molecular weight of 328.431. It is being studied for its potential in treating various medical conditions1.
Synthesis Analysis
The synthesis of new 1,2,3,4-tetrahydroisoquinoline derivatives has been developed through a four-step procedure2. However, the specific synthesis process for ITCA-650 is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of ITCA-650 is defined by its molecular formula, C18H20N2O2S1. Unfortunately, the specific structural details or diagrams are not provided in the available resources.
Chemical Reactions Analysis
The chemical reactions involving ITCA-650 are not specified in the available resources. Further research or experimental data would be required for a detailed analysis.Physical And Chemical Properties Analysis
ITCA-650 has a molecular weight of 328.431. Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.科学的研究の応用
Synthetic Methodologies and Chemical Transformations
Research has focused on the synthesis of various substituted isoquinoline derivatives due to their relevance in medicinal chemistry. For instance, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives showcases advanced chemical transformations, offering pathways to explore pharmacological activities of similar compounds (Zaki, Radwan, & El-Dean, 2017). Additionally, the development of 4-substituted 1-methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinolines highlights innovative synthetic approaches that could be applicable to the synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide derivatives (Dyachenko & Vovk, 2012).
Antitumor Activity
Compounds structurally related to isoquinolines have been studied for their antitumor activities. Research on isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives has demonstrated significant antineoplastic activity in animal models, underscoring the potential of similar compounds for cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Pharmacological Properties
Novel quinolines carrying various moieties such as pyridine, thiophene, and isoquinoline have been synthesized and evaluated as potential anticancer agents. These studies highlight the diverse pharmacological potentials of isoquinoline derivatives, indicating possible research directions for compounds like N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide (Ghorab et al., 2016).
Safety And Hazards
The safety and hazards associated with ITCA-650 are not specified in the available resources. It is important to note that this compound is intended for research use only and is not intended for human or veterinary use3.
将来の方向性
The future directions for ITCA-650 involve further research into its potential for treating various medical conditions1. The specific areas of research or potential applications are not detailed in the available resources.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, access to more specific and detailed resources would be required.
特性
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-8-7-13-5-6-15(10-14(13)11-20)19-17(21)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTLELGVVVKBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2894575.png)
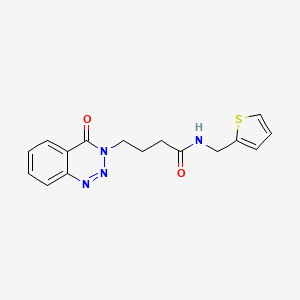
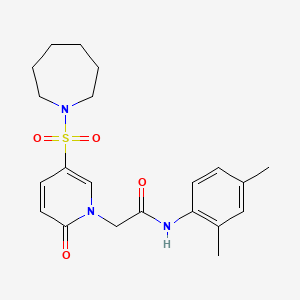
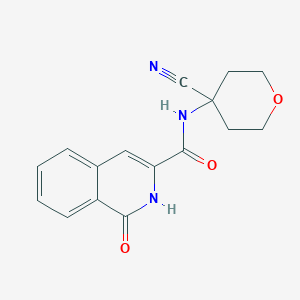
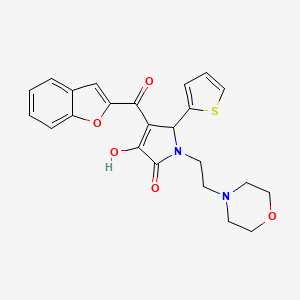
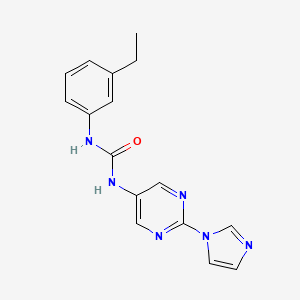
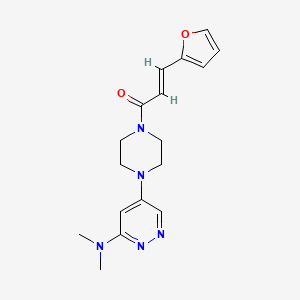
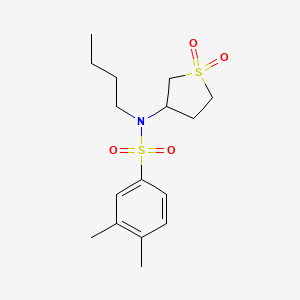
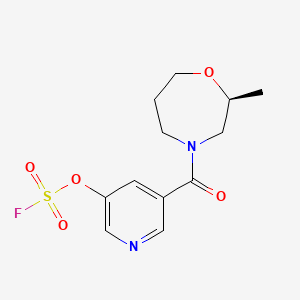
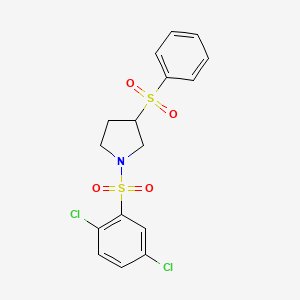
![2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2894591.png)
